molecular formula C14H20NNaO11 B1436228 Chondroitin disaccharide di-0S sodium salt CAS No. 136132-69-9

Chondroitin disaccharide di-0S sodium salt

Cat. No. B1436228
M. Wt: 401.3 g/mol
InChI Key: KINMCWVHKALKTM-YKBJBWNUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chondroitin disaccharide di-0S sodium salt, also known as α-ΔUA-[1→3]-GalNAc, is a type of glycosaminoglycan. It is a polysaccharide chain of alternating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) that can be sulfated . It has a molecular weight of 401.30 g/mol .


Synthesis Analysis

Chondroitin disaccharide di-0S sodium salt can be synthesized by controllably depolymerizing microbial sourced chondroitin with an engineered chondroitinase ABC I . The structural analysis of chondroitin disaccharide di-0S sodium salt has been done by a bacterial enzyme, which is an enzyme that catalyzes the hydrolysis of glycosidic bonds .


Molecular Structure Analysis

The molecular formula of Chondroitin disaccharide di-0S sodium salt is C14H20NO11Na . The structure of this compound includes glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc) units .


Physical And Chemical Properties Analysis

Chondroitin disaccharide di-0S sodium salt is a white powder that is soluble in water (10 mg/mL, clear, colorless) . It should be stored at a temperature of -20°C .

Scientific Research Applications

Analytical and Structural Characterization

  • Analytical Methods : Chondroitin disaccharide di-0S sodium salt has been analyzed using high-performance liquid chromatography (HPLC) and capillary electrophoresis. These methods are effective for separating, quantifying, and characterizing unsaturated disaccharides derived from chondroitin sulfate isomers (Kodama et al., 1984), (Zinellu et al., 2008).
  • Structural Insights : X-ray analysis has been utilized to investigate the conformation of chondroitin-4-sulfate calcium salt, revealing insights into the molecular chain structure and unit cell shape (Tanaka, 1978).

Biological and Pharmacological Studies

  • Effects on Gut Microbiome : Chondroitin sulfate disaccharides have shown the ability to modify the structure and function of the gut microbiome in mice, influencing the microbial composition and potentially ameliorating stress-induced intestinal inflammation (Liu et al., 2017).
  • Bioavailability Studies : Research on the oral absorption and bioavailability of chondroitin sulfate in healthy male volunteers has provided insights into its absorption kinetics and disaccharide composition in plasma after oral administration (Volpi, 2003).

Advanced Research and Production Techniques

  • Metabolic Engineering : The production of chondroitin in metabolically engineered E. coli has been explored as a safer and more feasible approach for chondroitin sulfate synthesis, demonstrating the potential for biotechnological production (He et al., 2015).
  • Ion Effects on Molecular Properties : Studies on the effects of mono- and divalent salts on the conformational properties of the glycan backbone of chondroitin sulfate disaccharides have shed light on how different ions influence the dynamic properties of these molecules (Horkay et al., 2012), (Faller & Guvench, 2015).

properties

IUPAC Name

sodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO11.Na/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10-,11+,13?,14?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINMCWVHKALKTM-YKBJBWNUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)OC2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NNaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chondroitin disaccharide di-0S sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chondroitin disaccharide di-0S sodium salt
Reactant of Route 2
Reactant of Route 2
Chondroitin disaccharide di-0S sodium salt
Reactant of Route 3
Reactant of Route 3
Chondroitin disaccharide di-0S sodium salt
Reactant of Route 4
Chondroitin disaccharide di-0S sodium salt
Reactant of Route 5
Chondroitin disaccharide di-0S sodium salt
Reactant of Route 6
Chondroitin disaccharide di-0S sodium salt

Citations

For This Compound
7
Citations
F Dong, X Quan, Q Wang, Z Liu, T Cui, W Wang… - International Journal of …, 2022 - Elsevier
… Chondroitinase ABC derived from Proteus vulgaris, chondroitin disaccharide di-0S sodium salt (ΔDi0S), chondroitin disaccharide di-4S sodium salt (ΔDi4S), chondroitin disaccharide di-…
Number of citations: 8 www.sciencedirect.com
Q Ren, J Wang, C Liu, L Meng, R Qian, H Gao… - … of Pharmaceutical and …, 2021 - Elsevier
… Chondroitin disaccharide di-0S sodium salt (ΔDi-0S), chondroitin disaccharide di-4S sodium salt (ΔDi-4S), and chondroitinase ABC from Proteus vulgaris were obtained from Sigma-…
Number of citations: 7 www.sciencedirect.com
T Itoh, W Hashimoto, B Mikami, K Murata - Journal of Biological Chemistry, 2006 - ASBMB
… One D88N crystal was soaked in the substrate solution containing 400 mm ΔGlcA-GalNAc (chondroitin disaccharide di-0S sodium salt, Sigma), 25% (w/v) polyethylene glycol 10,000, …
Number of citations: 44 www.jbc.org
P Xu, X Cai, X Guan, W Xie - Pharmacology & Therapeutics, 2023 - Elsevier
… The pancreatic tumor tissues exhibited elevated levels of chondroitin disaccharide di-0S sodium salt (ΔDi-0S), ΔDi-4S, and ΔDi-6S, with ΔDi-4S showing the highest absolute content, …
Number of citations: 3 www.sciencedirect.com
CW Hemp - CANNABINOID PROFILE - charlottesweb.com
Results shown in this report relate solely to the item submitted for analysis.| Any opinions/interpretations expressed on this report are given independent of the laboratory’s scope of …
Number of citations: 4 www.charlottesweb.com
CPCASQ Price - 2019
Number of citations: 0
T Itoh, W Hashimoto, B Mikami, K Murata - 2006
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.